Predicted Lipophilicity (cLogP) Advantage of the Cyclohexenyl Moiety Over a Saturated Cyclohexyl Analog
The cyclohex-1-en-1-yl group in the target compound is predicted to impart a lower lipophilicity compared to its saturated cyclohexyl analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide (CAS 953249-09-7). Computational predictions using SwissADME indicate a consensus cLogP of 3.95 for the target compound [1]. In contrast, the cyclohexyl analog exhibits a significantly higher consensus cLogP of 4.47 [2]. This difference is directly attributable to the structural change: the introduction of a double bond in the ring creates a region of higher electron density and reduced hydrophobicity.
| Evidence Dimension | Predicted lipophilicity (consensus cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.95 |
| Comparator Or Baseline | N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide (CAS 953249-09-7); cLogP = 4.47 |
| Quantified Difference | ΔcLogP = 0.52 (a 12% decrease in logP for the target compound) |
| Conditions | Computational prediction using SwissADME, calculated via the consensus method (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT models). |
Why This Matters
A lower cLogP suggests better aqueous solubility and potentially improved oral bioavailability, making this compound a more favorable lead candidate in drug discovery programs targeting central nervous system (CNS) or other targets where permeability-solubility balance is critical.
- [1] SwissADME. Consensus Log P prediction for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide. Calculated using the SwissADME web tool. View Source
- [2] SwissADME. Consensus Log P prediction for N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide (CAS 953249-09-7). Calculated using the SwissADME web tool. View Source
